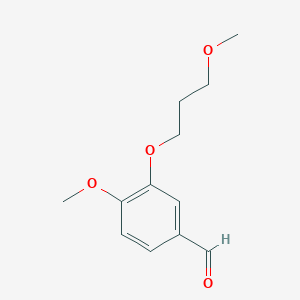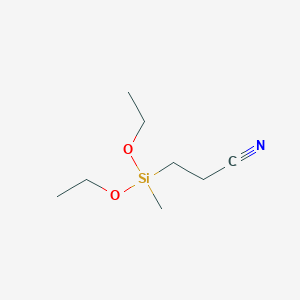
Antimony potassium oxide
Overview
Description
Antimony potassium oxide is a chemical compound that combines antimony and potassium with oxygen. It is known for its unique properties and applications in various fields, including catalysis, electronics, and medicine. This compound is often used in research and industrial processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimony potassium oxide can be synthesized through various methods. One common method involves the calcination of potassium-antimony tartrate trihydrate at temperatures ranging from 300 to 800°C. The structure of the compound varies with temperature, and the best results are often achieved at around 500°C, where the main phase formed is potassium antimony oxide along with secondary phases .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting potassium hydroxide with antimony trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves heating the reactants to high temperatures to facilitate the reaction and obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
Antimony potassium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids, bases, and other reagents to form different products.
Common Reagents and Conditions
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide under alkaline conditions, forming higher oxidation state compounds.
Reduction: It can be reduced by metals like aluminum and iron, resulting in the formation of elemental antimony.
Substitution: The compound can undergo substitution reactions with halogens, forming antimony trihalides.
Major Products Formed
Oxidation: Higher oxidation state compounds of antimony.
Reduction: Elemental antimony.
Substitution: Antimony trihalides such as antimony trifluoride, antimony trichloride, antimony tribromide, and antimony triiodide.
Scientific Research Applications
Antimony potassium oxide has a wide range of applications in scientific research:
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Historically used in the treatment of tropical diseases such as schistosomiasis and leishmaniasis.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
Mechanism of Action
The mechanism of action of antimony potassium oxide involves its interaction with molecular targets and pathways within biological systems. In medicinal applications, it acts as an antiparasitic agent by interfering with the metabolic processes of parasites. The compound binds to specific enzymes and proteins, disrupting their function and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Potassium antimonate: Another compound containing potassium and antimony, used in similar applications.
Antimony trioxide: A widely used antimony compound with applications in flame retardants and catalysts.
Antimony pentoxide: Known for its use in the production of flame retardants and as a catalyst in various chemical reactions.
Uniqueness
Antimony potassium oxide is unique due to its specific combination of antimony, potassium, and oxygen, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
potassium;antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.2O.Sb/q+1;2*-2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDUMDCHXGAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[K+].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890542 | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.857 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-78-4 | |
| Record name | Antimony potassium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony potassium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony potassium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)







